molecular formula C11H14N2O3 B2602412 [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol CAS No. 88422-19-9

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol

Cat. No.: B2602412
CAS No.: 88422-19-9
M. Wt: 222.244
InChI Key: QBNCWJIGCWRBQG-VIFPVBQESA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes its molecular architecture and stereochemical configuration. The compound's Chemical Abstracts Service registry number is 88422-19-9, providing a unique identifier for this specific stereoisomer. The molecular formula C₁₁H₁₄N₂O₃ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 222.244 atomic mass units.

The stereochemical descriptor (2S) indicates the absolute configuration at the second carbon of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules. This designation is crucial for distinguishing this compound from its enantiomer, as the stereochemistry significantly influences the compound's physical and chemical properties. The International Chemical Identifier key HCVBBVTZZJFVLA-NSHDSACASA-N provides a unique digital fingerprint for this specific molecular structure. Alternative nomenclature includes N-(4-nitrophenyl)-L-prolinol, which emphasizes the proline-derived nature of the pyrrolidine ring system.

The Simplified Molecular Input Line Entry System representation N1(C@@HCO)c1ccc(cc1)N+[O-] accurately captures the molecular connectivity and stereochemistry in a standardized format. The canonical Simplified Molecular Input Line Entry System OC[C@@H]1CCCN1c1ccc(cc1)N+[O-] provides an alternative representation that emphasizes the hydroxyl group positioning. These systematic naming conventions ensure precise identification and communication within the scientific community.

Comparative Analysis of Related Nitrophenyl-Pyrrolidine Derivatives

Comparative structural analysis reveals significant relationships between this compound and related compounds within the nitrophenyl-pyrrolidine family. The corresponding carboxylic acid derivative, N-(4-Nitrophenyl)-L-proline, differs primarily in the functional group at the 2-position, containing a carboxyl group instead of the hydroxymethyl substituent. This structural modification results in a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 grams per mole.

The parent compound 1-(4-nitrophenyl)pyrrolidine, lacking the 2-position substituent entirely, demonstrates a simpler structure with molecular formula C₁₀H₁₂N₂O₂ and molecular weight of 192.2 grams per mole. This comparison highlights the structural complexity introduced by the hydroxymethyl group in the target compound. Additionally, positional isomers such as [1-(2-nitrophenyl)pyrrolidin-3-yl]methanol exhibit different substitution patterns on both the phenyl ring and pyrrolidine system.

Compound Molecular Formula Molecular Weight Key Structural Difference
This compound C₁₁H₁₄N₂O₃ 222.244 Target compound
N-(4-Nitrophenyl)-L-proline C₁₁H₁₂N₂O₄ 236.22 Carboxyl vs hydroxymethyl
1-(4-Nitrophenyl)pyrrolidine C₁₀H₁₂N₂O₂ 192.2 No 2-position substituent
[1-(2-nitrophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₄N₂O₃ 222.244 Nitro group position

The structural variations among these derivatives significantly influence their physical properties and potential applications. The presence of the hydroxymethyl group in this compound introduces additional hydrogen bonding capabilities compared to the unsubstituted pyrrolidine analog. Furthermore, the specific stereochemistry at the 2-position creates distinct three-dimensional arrangements that affect molecular interactions and crystal packing behaviors.

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound and its derivatives have revealed detailed structural information crucial for understanding molecular behavior and intermolecular interactions. The compound crystallizes in the monoclinic system with space group P2₁, exhibiting unit cell parameters of a = 0.5260 nanometers, b = 1.4906 nanometers, c = 0.7183 nanometers, and β = 105.217°. These crystallographic parameters indicate a relatively compact crystal structure with specific symmetry constraints that influence the material's properties.

The crystal structure analysis demonstrates that the lattice is constructed from dimeric units formed through hydrogen bonding interactions between adjacent molecules. These hydrogen bridges create a supramolecular architecture that significantly influences the compound's solid-state properties and stability. The b-axis exhibits polar characteristics, with asymmetrical distribution of structural units along this direction, creating nitro-rich and hydroxyl-rich regions within the crystal lattice.

Atomic force microscopy studies have provided additional insights into the surface structure and molecular arrangements within the crystal. These investigations reveal zig-zag chain formations along specific crystallographic directions, with molecular arrangements that correlate closely with X-ray diffraction data. The angle between the molecular charge-transfer axis and the binary axis measures approximately 58.6°, approaching the theoretical optimal value of 54.74° for nonlinear optical applications.

Crystallographic Parameter Value Unit
Crystal System Monoclinic -
Space Group P2₁ -
Unit Cell Parameter a 0.5260 nm
Unit Cell Parameter b 1.4906 nm
Unit Cell Parameter c 0.7183 nm
Beta Angle 105.217 degrees
Molecular Orientation Angle 58.6 degrees

Conformational analysis indicates that the pyrrolidine ring adopts a characteristic envelope conformation, with the nitrogen atom and attached 4-nitrophenyl group positioned to minimize steric interactions. The hydroxymethyl substituent at the 2-position assumes a preferred orientation that facilitates intermolecular hydrogen bonding while maintaining optimal intramolecular geometry. These conformational preferences directly influence the compound's crystal packing efficiency and overall stability.

The nonlinear optical coefficient d₂₁ has been measured at 97 ± 5 picometers per volt, while d₂₂ equals 30 ± 5 picometers per volt at 1064 nanometers wavelength. These values represent approximately 18 times the effective nonlinearity of lithium niobate, demonstrating the compound's exceptional potential for optical applications. The high nonlinear efficiency correlates directly with the optimized molecular orientation and crystal packing arrangements observed in structural studies.

Properties

IUPAC Name

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h3-6,11,14H,1-2,7-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVBBVTZZJFVLA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88422-19-9
Record name (S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with nitrobenzyl compounds. One common method includes the reduction of nitrobenzylpyrrolidine intermediates under specific conditions to yield the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-1-(4-aminophenyl)pyrrolidin-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.

    [(2S)-1-(4-chlorophenyl)pyrrolidin-2-yl]methanol: Contains a chlorine substituent on the phenyl ring.

    [(2S)-1-(4-methoxyphenyl)pyrrolidin-2-yl]methanol: Features a methoxy group on the phenyl ring.

Uniqueness

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where electron-withdrawing groups are beneficial.

Biological Activity

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring and a nitrophenyl group, which are known to influence its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A pyrrolidine ring.
  • A 4-nitrophenyl substituent.
  • A hydroxymethyl group, which may enhance solubility and reactivity.
PropertyValue
Molecular FormulaC11_{11}H14_{14}N2_{2}O3_{3}
Molecular Weight226.24 g/mol
SolubilitySoluble in methanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can form strong interactions with active sites, potentially leading to enzyme inhibition.

Enzyme Interaction

Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in pathways related to inflammation and microbial resistance. The mechanism often involves the formation of stable complexes with target enzymes, thereby inhibiting their function.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by interacting with bacterial cell walls or metabolic pathways.

Anti-inflammatory Properties

Pyrrolidine derivatives have been explored for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated a notable inhibition against several bacterial strains, suggesting its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Screening

In vitro studies demonstrated that this compound significantly reduced the production of inflammatory mediators in macrophage cultures. This suggests a mechanism involving the modulation of signaling pathways related to inflammation .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial Activity (MIC)Anti-inflammatory Activity (IC50)
This compound32 µg/mL25 µM
(2-Nitrophenyl)methanol64 µg/mL50 µM
Pyrrolidine derivative A16 µg/mL30 µM

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol while maintaining stereochemical integrity?

  • Methodology : Utilize asymmetric catalysis or chiral auxiliaries during key steps (e.g., pyrrolidine ring formation or nitrophenyl coupling). For example, describes a synthesis yielding 22–66% using stereospecific coupling and purification via preparative HPLC. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization. Monitoring intermediates with chiral HPLC or circular dichroism (CD) spectroscopy ensures stereochemical fidelity .
  • Critical Parameters :

  • Catalyst choice (e.g., palladium complexes for cross-coupling).
  • Solvent selection (polar aprotic solvents like DMF enhance nitro-group reactivity).
  • Reaction time (shorter times reduce side reactions).

Q. What analytical techniques are critical for characterizing the structural and stereochemical purity of this compound?

  • Methodology : Combine NMR (¹H, ¹³C, and NOESY) to confirm regiochemistry and stereochemistry. provides canonical SMILES and InChI data for structural validation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, as demonstrated in for related pyrrolidine derivatives. Chiral-phase HPLC with UV/Vis detection (e.g., using amylose-based columns) resolves enantiomeric impurities .
  • Data Interpretation :

  • NOESY correlations : Confirm spatial proximity of the nitrophenyl group and pyrrolidine ring.
  • HPLC retention times : Compare with enantiopure standards.

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl substituent influence the reactivity or biological activity of pyrrolidine methanol derivatives in medicinal chemistry?

  • Methodology : Perform computational studies (DFT or molecular docking) to analyze electron-withdrawing effects of the nitro group on binding affinity. and highlight nitro-substituted pyrrolidine derivatives as intermediates in antiviral agents (e.g., HCV NS5A inhibitors). Compare structure-activity relationships (SAR) with analogs lacking the nitro group .
  • Experimental Design :

  • Synthesize analogs with electron-donating (e.g., methoxy) or neutral (e.g., methyl) substituents.
  • Test in vitro bioactivity (e.g., enzyme inhibition assays).

Q. What methodologies are effective in resolving enantiomeric impurities during the synthesis of this compound?

  • Methodology : Use dynamic kinetic resolution (DKR) with enzymes or transition-metal catalysts. reports ≥95% purity via column chromatography and recrystallization. For small-scale purification, chiral stationary phases in preparative HPLC (as in ) achieve >99% enantiomeric excess (ee) .
  • Key Steps :

  • Kinetic control : Optimize reaction rates to favor the (2S)-isomer.
  • Crystallization solvents : Use ethanol/water mixtures for selective crystallization.

Q. How can researchers design kinetic and thermodynamic studies to understand the formation pathways of this compound?

  • Methodology : Conduct time-resolved NMR or in situ IR spectroscopy to monitor intermediate species. details stepwise synthesis with isolated intermediates. Compute activation energies (ΔG‡) via Arrhenius plots to identify rate-limiting steps .
  • Data Analysis :

  • Kinetic isotope effects : Replace protons with deuterium at reactive sites to probe mechanisms.
  • Thermodynamic profiling : Compare free energy changes (ΔG) for alternative pathways.

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